molecular formula C7H15Cl2O3P B14646791 Diisopropyl dichloromethylphosphonate CAS No. 55696-11-2

Diisopropyl dichloromethylphosphonate

Cat. No.: B14646791
CAS No.: 55696-11-2
M. Wt: 249.07 g/mol
InChI Key: JEQBSLCMLPOLLK-UHFFFAOYSA-N
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Description

Diisopropyl dichloromethylphosphonate is an organophosphorus compound characterized by the presence of two isopropyl groups and a dichloromethyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl dichloromethylphosphonate can be synthesized through several methods. One common approach involves the reaction of dichloromethylphosphonic acid with isopropanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the removal of water through azeotropic distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of advanced distillation techniques and catalysts can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl dichloromethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, methylphosphonates, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diisopropyl dichloromethylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisopropyl dichloromethylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby preventing substrate binding and catalysis. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit enzymes like acetylcholinesterase .

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl methylphosphonate: Similar in structure but lacks the dichloromethyl group.

    Diisopropyl fluorophosphate: Contains a fluorine atom instead of the dichloromethyl group and is known for its use as a nerve agent.

    Dimethyl methylphosphonate: Contains methyl groups instead of isopropyl groups

Uniqueness

This structural feature differentiates it from other similar compounds and contributes to its specific properties and uses .

Properties

CAS No.

55696-11-2

Molecular Formula

C7H15Cl2O3P

Molecular Weight

249.07 g/mol

IUPAC Name

2-[dichloromethyl(propan-2-yloxy)phosphoryl]oxypropane

InChI

InChI=1S/C7H15Cl2O3P/c1-5(2)11-13(10,7(8)9)12-6(3)4/h5-7H,1-4H3

InChI Key

JEQBSLCMLPOLLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(Cl)Cl)OC(C)C

Origin of Product

United States

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